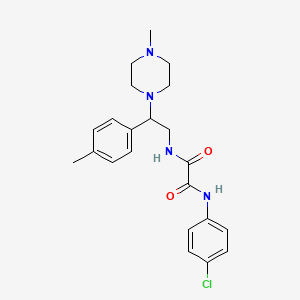

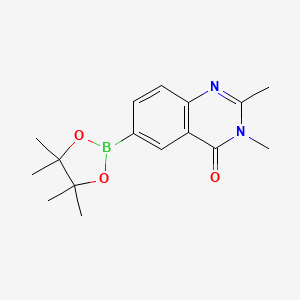

![molecular formula C25H21N3O2S2 B3012092 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 686771-57-3](/img/structure/B3012092.png)

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide" is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. The structure of the compound suggests the presence of a thienopyrimidinone core, a sulfanyl linkage, and naphthalene and acetamide moieties. This type of compound could be of interest in the field of medicinal chemistry due to its potential interactions with biological targets.

Synthesis Analysis

The synthesis of related pyrimidine-based ligands has been reported, such as the reaction of 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone to produce 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may involve the formation of the thienopyrimidinone core followed by subsequent functionalization with the appropriate phenyl and naphthalene groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been described, showing a folded conformation around the methylene carbon atom and intramolecular hydrogen bonding . These structural features could influence the biological activity of the compounds by affecting their binding to target molecules.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents attached to the core structure. For example, the introduction of metal ions to form complexes with a pyrimidine-based ligand can significantly alter the electronic and structural properties of the compound . The presence of a sulfanyl group in the compound of interest suggests potential for further chemical modifications or interactions with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often studied using computational methods, such as density functional theory (DFT), to predict their electronic, structural, and spectroscopic characteristics . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. For example, the antimicrobial activity of metal complexes derived from pyrimidine ligands has been evaluated, with some showing promising results . Additionally, the non-linear optical behaviors of related compounds have been examined, which could have implications for their electronic applications .

Aplicaciones Científicas De Investigación

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

This compound is explored as a potential inhibitor of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Its structure, based on the thieno[2,3-d]pyrimidine scaffold, exhibits significant potency in inhibiting these two critical enzymes involved in the folate pathway, making it a candidate for anti-cancer drug development. The inhibition of TS and DHFR disrupts DNA synthesis and repair, providing a mechanism for its antitumor potential (Gangjee et al., 2008).

Antitumor Activity

Various derivatives of this compound have demonstrated potent antitumor activities. They have been synthesized and evaluated for their effectiveness against different cancer cell lines. Some derivatives have shown comparable activity to established chemotherapeutic agents, indicating their potential as novel anticancer drugs. The ability of these derivatives to inhibit tumor growth in human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines is particularly noteworthy (Hafez & El-Gazzar, 2017).

Nonclassical Antifolate Inhibitors of Thymidylate Synthase

This compound and its analogues are researched as nonclassical antifolate inhibitors of thymidylate synthase. Their synthesis and evaluation have revealed potential antibacterial and antitumor properties. The variations in the substituents attached to the thieno[2,3-d]pyrimidine core structure influence their inhibitory potency, providing a framework for designing more effective TS inhibitors (Gangjee et al., 1996).

Computational and Pharmacological Evaluation

The compound, along with its derivatives, has been subjected to computational and pharmacological evaluation for various biological activities. This includes toxicity assessment, tumor inhibition, antioxidant properties, and analgesic and anti-inflammatory actions. The computational analysis helps predict binding affinities and potential biological activities, guiding further experimental research (Faheem, 2018).

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound are not specified in the search results. Given its complex structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and others. Further studies would be needed to explore its potential applications .

Propiedades

IUPAC Name |

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S2/c1-16-9-11-18(12-10-16)28-24(30)23-21(13-14-31-23)27-25(28)32-15-22(29)26-20-8-4-6-17-5-2-3-7-19(17)20/h2-12H,13-15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJFXOWFKUNRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)